5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

描述

Chemical Structure and Key Features

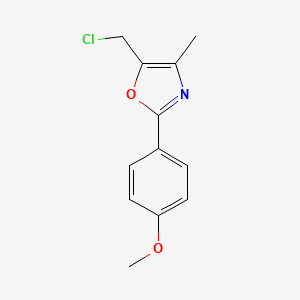

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole (CAS 45515-22-8) is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 5, a methyl group at position 4, and a 4-methoxyphenyl moiety at position 2 (). The chloromethyl group (-CH₂Cl) is a reactive site, enabling nucleophilic substitution, while the methoxyphenyl substituent contributes to π-π stacking and hydrogen-bonding interactions. This compound is primarily used in medicinal chemistry as a building block for bioactive molecules, such as kinase inhibitors and cytotoxic agents ().

属性

分子式 |

C12H12ClNO2 |

|---|---|

分子量 |

237.68 g/mol |

IUPAC 名称 |

5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |

InChI 键 |

NPGGDPQEMDENRT-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with methylamine to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C12H12ClNO2

- Molecular Weight : 237.68 g/mol

- IUPAC Name : 5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

The unique structure of this compound, characterized by a chloromethyl group, a methoxyphenyl group, and a methyl group on the oxazole ring, contributes to its reactivity and potential applications.

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the chloromethyl group can enhance potency against aggressive cancer types.

Table 1: Cytotoxic Activity of MPO Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MPO | HT-29 | 92.4 |

| MPO-Derivative 1 | OVXF 899 | 2.76 |

| MPO-Derivative 2 | PXF 1752 | 9.27 |

Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities in vitro. The presence of the chloromethyl group is believed to enhance interaction with microbial targets, increasing potency against pathogens.

Anti-parasitic Activity : A derivative isolated from fungal cultures showed effectiveness in inhibiting the growth of Caenorhabditis elegans, indicating potential for treating parasitic infections.

Materials Science Applications

This compound is utilized in synthesizing advanced materials such as polymers and liquid crystals. Its structural features allow it to act as a building block in developing specialty chemicals and intermediates for various industrial processes.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to bind to specific molecular targets makes it valuable for investigating biological mechanisms.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A series of experiments evaluated the cytotoxic effects of various derivatives on cancer cell lines. Modifications to the chloromethyl group significantly influenced potency, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types.

- Antimicrobial Testing : In comparative studies, several oxazole derivatives were tested against standard bacterial strains. Results indicated that compounds with a chloromethyl group exhibited superior antibacterial activity compared to non-chlorinated counterparts.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is often linked to their structural features:

- Electron-donating groups (like methoxy) enhance lipophilicity and bioavailability.

- Halogen substitutions (like chlorine) improve binding affinity to biological targets.

Maintaining the integrity of the oxazole ring is crucial for retaining biological activity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity |

| Antimicrobial | Effective against bacteria/fungi |

| Anti-parasitic | Inhibitory effects on C. elegans |

作用机制

The mechanism by which 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Analogues with Varied Substituents

Key Research Findings

- Cytotoxicity : Derivatives with methoxyphenyl groups (e.g., compound 6e in ) exhibit potent cytotoxicity (IC₅₀ = 2.2–4.6 μM) against HepG2 and PANC-1 cells, outperforming 5-FU.

- Enzyme Inhibition : Thiazole-oxadiazole hybrids () show IC₅₀ values of 114–145 nM against EGFR, attributed to halogen and methoxy substituents enhancing target binding.

- Crystal Packing : Isostructural analogues () reveal that halogen substituents (Cl vs. F) minimally affect molecular conformation but significantly alter crystal packing, impacting solubility.

生物活性

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole is a compound that belongs to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a chloromethyl group and a methoxy-substituted phenyl ring, contributing to its unique biological profile.

Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. A study indicated that 5-(4-methoxyphenyl)-oxazole (MPO) derivatives demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. Notably, modifications to the MPO structure enhanced its antiproliferative activity, suggesting that the chloromethyl substitution may play a role in increasing efficacy against cancer cells .

Table 1: Cytotoxic Activity of MPO Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MPO | HT-29 | 92.4 |

| MPO-Derivative 1 | OVXF 899 | 2.76 |

| MPO-Derivative 2 | PXF 1752 | 9.27 |

Antimicrobial Activity

The oxazole derivatives have also been investigated for their antimicrobial properties. In vitro studies demonstrated that certain oxazole compounds possess antibacterial and antifungal activities. The presence of the chloromethyl group is hypothesized to enhance the interaction with microbial targets, leading to increased potency against pathogens .

Anti-parasitic Activity

This compound has shown potential as an anti-parasitic agent. A derivative was isolated from fungal cultures and was effective in inhibiting the hatch and growth of Caenorhabditis elegans, indicating its potential application in treating parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is often linked to their structural features. The presence of electron-donating groups like methoxy enhances lipophilicity and bioavailability, while halogen substitutions like chlorine can improve binding affinity to biological targets. Studies suggest that maintaining the integrity of the oxazole ring is crucial for retaining biological activity .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity |

| Antimicrobial | Effective against bacteria/fungi |

| Anti-parasitic | Inhibitory effects on C. elegans |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A series of experiments evaluated the cytotoxic effects of various MPO derivatives on a panel of cancer cell lines. Results indicated that modifications to the chloromethyl group significantly influenced potency, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types.

- Antimicrobial Testing : In a comparative study, several oxazole derivatives were tested against standard bacterial strains. The results revealed that compounds with a chloromethyl group exhibited superior antibacterial activity compared to their non-chlorinated counterparts.

常见问题

Basic: What are the established synthetic routes for 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole, and what key reaction conditions are critical for yield optimization?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving Vilsmeier-Haack formylation and cyclocondensation . For example:

- Step 1: Chloroformylation of 3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one using POCl₃/DMF under reflux (Vilsmeier-Haack conditions) to form an intermediate aldehyde .

- Step 2: Cyclization with chloromethylating agents (e.g., CH₂Cl₂/PCl₃) in ethanol under microwave irradiation (300 W, 5–6 min) to form the oxazole ring. Catalyst choice (e.g., ammonium acetate) and solvent polarity significantly impact yield .

- Purification: Recrystallization from ethanol or acetonitrile is recommended to isolate high-purity crystals .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational (DFT) predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Solvent Correction: Use explicit solvent models (e.g., IEF-PCM in Gaussian) for DFT calculations to match experimental CDCl₃ or DMSO-d₆ conditions .

- Dynamic Effects: Perform molecular dynamics simulations to account for room-temperature conformational averaging, which broadens NMR signals .

- Cross-Validation: Compare with X-ray crystallography data (if available) to validate bond lengths and angles, ensuring computational models align with solid-state structures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR:

- Chloromethyl group (CH₂Cl): δ ~4.8–5.2 ppm (¹H), δ ~40–45 ppm (¹³C) .

- Oxazole protons: δ ~6.5–7.5 ppm (aromatic region).

- IR: C=N stretch at ~1600–1650 cm⁻¹; C-O-C (oxazole) at ~1200–1250 cm⁻¹ .

- Mass Spectrometry (HRMS): Exact mass 237.056 Da (C₁₂H₁₁ClN₂O₂) with fragmentation peaks at m/z 154 (loss of ClCH₂) and 121 (4-methoxyphenyl fragment) .

Advanced: How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions, and what by-products are commonly observed?

Methodological Answer:

The chloromethyl group is highly electrophilic, favoring SN2 mechanisms with nucleophiles (e.g., amines, thiols). Key considerations:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may lead to elimination by-products (e.g., vinyl oxazoles) under basic conditions .

- By-Products:

- Mitigation: Use controlled stoichiometry (1:1 nucleophile:substrate) and inert atmospheres to suppress oxidation .

Basic: What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

Methodological Answer:

- Solvent Selection: Slow evaporation of ethanol/water (7:3 v/v) at 4°C promotes crystal growth .

- Seeding: Introduce microcrystals from prior batches to overcome kinetic polymorphism.

- X-Ray Refinement: Use SHELXL for structure solution, leveraging its robustness in handling oxazole ring planarity and chlorine atom displacement parameters .

Advanced: How can computational modeling predict the compound’s electronic properties, and what applications does this have in materials science?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier orbitals (HOMO-LUMO gap), which correlate with photostability and charge-transfer potential .

- Applications:

- OLEDs: High electron affinity (from the oxazole ring) suggests utility as an electron-transport layer.

- Sensors: Simulate binding energies with metal ions (e.g., Cu²⁺) to assess chelation potential .

Basic: What thermal analysis methods are suitable for studying decomposition pathways?

Methodological Answer:

- TGA/DSC: Perform under N₂ atmosphere (heating rate 10°C/min). Key observations:

Advanced: What strategies are employed to evaluate the compound’s bioactivity, leveraging its structural features?

Methodological Answer:

- Molecular Docking: Target enzymes with nucleophilic active sites (e.g., cysteine proteases), exploiting the chloromethyl group’s covalent binding potential. Use AutoDock Vina with flexible side-chain sampling .

- In Vitro Assays: Screen against cancer cell lines (e.g., HeLa), monitoring apoptosis via caspase-3 activation. Compare with non-chlorinated analogs to isolate the chloromethyl group’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。